N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-pyrazin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(20-12-1-2-14-15(9-12)24-11-23-14)21-7-3-13(4-8-21)25-16-10-18-5-6-19-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMADKUNUVQJMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes such as translocation of various substrates across extracellular and intracellular membranes, including metabolic products, lipids, sterols, and drugs.
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . It interacts with these targets, potentially altering their function.
Biochemical Pathways
The compound’s interaction with ATP-binding cassette transporters suggests it may affect pathways involving these transporters. These pathways play a role in a variety of biological processes, including drug resistance, lipid homeostasis, and disease pathogenesis.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, identified by its CAS number 1421529-72-7, is a compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 342.35 g/mol. The structure features a piperidine ring substituted with benzo[d][1,3]dioxole and pyrazinyl groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421529-72-7 |
| Molecular Formula | C17H18N4O4 |
| Molecular Weight | 342.35 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study involving similar structures demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic index.
Case Study: Antitumor Activity
In one study, derivatives of benzo[d][1,3]dioxole were synthesized and tested for their anticancer properties. The results indicated that several compounds exhibited IC50 values significantly lower than doxorubicin across multiple cell lines:
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Compound A (related structure) | 2.38 µM | 1.54 µM | 4.52 µM |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanisms by which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Pathway Modulation : Studies have shown alterations in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G0/G1 phase.
Research Findings
Research into the biological activity of this compound is still emerging. A notable publication reported on the synthesis and evaluation of similar compounds with promising anticancer activities through various assays including SRB assays for cytotoxicity assessment and molecular docking studies to predict interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key pharmacophoric elements, such as the benzodioxole group and piperidine/piperazine scaffolds, but differ in substituents, which critically influence potency, selectivity, and therapeutic applications. Below is a comparative analysis:
Core Scaffold and Substituent Variations
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Pyrazine derivatives undergo SNAr reactions with alcohols under basic conditions. For 4-(pyrazin-2-yloxy)piperidine synthesis:
Procedure :
- Piperidin-4-ol (1.0 equiv) is deprotonated with NaH (1.2 equiv) in anhydrous THF at 0°C.
- 2-Chloropyrazine (1.1 equiv) is added dropwise, and the mixture is refluxed at 80°C for 12 hr.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding 78–85%.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | >98% |
| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |
Alternative Method: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers improved regioselectivity:
Procedure :
- Piperidin-4-ol (1.0 equiv), 2-hydroxypyrazine (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in THF.
- Diethyl azodicarboxylate (DEAD) (1.5 equiv) is added at 0°C, and the reaction is stirred at 25°C for 24 hr.
- Purification by recrystallization (ethanol/water) affords 70–75% yield.
Optimization Notes :
- Excess DEAD improves conversion but complicates purification.
- Lower yields compared to SNAr due to competing side reactions.
Carboxamide Formation Strategies
Carbamoyl Chloride Intermediate
Benzo[d]dioxol-5-yl carbamoyl chloride is prepared for coupling with 4-(pyrazin-2-yloxy)piperidine:
Procedure :
- Benzo[d]dioxol-5-amine (1.0 equiv) is treated with triphosgene (0.33 equiv) in dichloromethane (DCM) at −10°C.
- After 2 hr, the mixture is warmed to 25°C, and 4-(pyrazin-2-yloxy)piperidine (1.1 equiv) is added with Et₃N (2.0 equiv).
- Stirring for 12 hr yields the crude product, purified via flash chromatography (SiO₂, DCM/methanol 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 12 hr |
| Purity | >95% (LC-MS) |
Urea Formation and Rearrangement
An alternative pathway involves urea intermediates:
Procedure :
- 4-(Pyrazin-2-yloxy)piperidine (1.0 equiv) reacts with phosgene (1.2 equiv) in toluene to form the corresponding isocyanate.
- Benzo[d]dioxol-5-amine (1.1 equiv) is added, and the mixture is heated at 60°C for 6 hr.
- The urea intermediate undergoes Hoffman rearrangement with NaOCl to yield the carboxamide.
Challenges :
- Phosgene handling requires stringent safety protocols.
- Hoffman rearrangement risks over-oxidation, necessitating precise stoichiometry.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
$$ ^1H $$ NMR (400 MHz, CDCl₃) :
$$ ^{13}C $$ NMR (100 MHz, CDCl₃) :
High-Resolution Mass Spectrometry (HRMS)
Scale-Up Considerations and Industrial Relevance
Catalytic Improvements
Q & A
Q. What are the recommended synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves a multi-step sequence:
Core assembly: Coupling of the piperidine scaffold with pyrazin-2-yloxy and benzo[d][1,3]dioxol-5-yl groups via nucleophilic substitution or Mitsunobu reactions.
Carboxamide formation: Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with the amine intermediate.
Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (ethanol/water) for ≥95% purity .
Optimization tips:
- Use inert atmospheres (argon/nitrogen) to prevent oxidation of pyrazine or dioxole moieties.
- Monitor reaction progress via TLC or HPLC-MS to minimize side products like over-oxidized pyrazine derivatives .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy: 1H/13C NMR to confirm piperidine chair conformation, pyrazine coupling (δ ~8.2–8.5 ppm for pyrazine protons), and dioxole methylene protons (δ ~5.9–6.1 ppm) .
- Mass spectrometry: HRMS (ESI+) to verify molecular ion [M+H]+ with <2 ppm error.
- X-ray crystallography: For absolute stereochemistry determination if chiral centers exist .
- HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98% for biological assays) .
Q. What initial biological screening assays are recommended for this compound?
Answer:
- Kinase inhibition assays: Screen against kinase panels (e.g., EGFR, PI3K) using ADP-Glo™ or fluorescence polarization assays due to structural similarity to kinase-binding scaffolds .
- Cellular viability assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, A549) to identify cytotoxic profiles (IC50 determination) .
- Solubility/stability: PBS (pH 7.4) and simulated gastric fluid (pH 2.0) studies with LC-MS quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Dose-response validation: Repeat assays with 10-point dilution series (1 nM–100 µM) and include positive controls (e.g., staurosporine for kinase inhibition).
- Target engagement assays: Use cellular thermal shift assays (CETSA) or SPR to confirm direct binding to hypothesized targets .
- Metabolite profiling: Incubate with liver microsomes (human/rodent) to rule out activity from degradation products .
Q. What strategies improve selectivity for this compound against closely related off-target proteins?
Answer:
- Structure-activity relationship (SAR) studies: Modify the pyrazine oxygen linker (e.g., replace with sulfur) or dioxole substituents to reduce affinity for non-target kinases .
- Co-crystallization studies: Resolve ligand-target complexes to identify key binding residues (e.g., hinge region interactions in kinases) for rational design .
- Proteome-wide profiling: Use affinity pull-downs with SILAC labeling to identify off-target binding partners .
Q. How can in vivo pharmacokinetic and toxicity profiles be optimized?
Answer:
- Prodrug derivatization: Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance oral bioavailability .
- Toxicogenomics: RNA-seq of liver/kidney tissues in rodent models to identify pathways affected by chronic dosing.
- CYP inhibition assays: Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Methodological Guidance
7. Designing a computational model for predicting binding modes:
- Molecular docking: Use AutoDock Vina or Glide with homology models of targets (e.g., GPCRs) based on template PDB structures (e.g., 6OS2 for adenosine receptors).
- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify critical water-mediated interactions .
8. Validating mechanism of action in complex biological systems:
- CRISPR-Cas9 knockout: Generate target gene knockouts in cell lines to confirm phenotype rescue upon compound treatment.
- Transcriptomics: RNA-seq to map pathway enrichment (e.g., apoptosis, cell cycle) and correlate with observed bioactivity .
9. Addressing solubility challenges in aqueous assays:
- Co-solvent systems: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to maintain compound solubility without cytotoxicity .
- Nanoformulation: Encapsulate in PEGylated liposomes for improved dispersion in physiological buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
